molecular formula C12H15NO2 B13615194 4-Mesityloxazolidin-2-one

4-Mesityloxazolidin-2-one

Cat. No.: B13615194
M. Wt: 205.25 g/mol
InChI Key: LVXSGRRSWHKWMH-UHFFFAOYSA-N
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Description

4-Mesityloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions: 4-Mesityloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazolidinone ring, which can participate in various chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine compounds for cyclization reactions and triazabicyclodecene for the synthesis of hydroxymethyl derivatives . Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

4-Mesityloxazolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of antibacterial agents such as linezolid and tedizolid . These agents are effective against multidrug-resistant Gram-positive bacteria and are used to treat various infections.

In organic synthesis, this compound is used as a chiral auxiliary in stereoselective transformations, facilitating the synthesis of enantiomerically pure compounds . Its unique structural properties make it a valuable tool for researchers working on the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Mesityloxazolidin-2-one is primarily related to its role as a chiral auxiliary and its ability to participate in various chemical reactions. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

LVXSGRRSWHKWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2COC(=O)N2)C

Origin of Product

United States

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